METHYL (2S,3R)-2-AMINO-3-(TERT-BUTOXY)BUTANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine, O-(1,1-dimethylethyl)-, methyl ester: is a derivative of the amino acid L-threonine. This compound is often used in various chemical and biological research applications due to its unique structural properties. It is characterized by the presence of a tert-butyl group and a methyl ester group, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, O-(1,1-dimethylethyl)-, methyl ester typically involves the protection of the hydroxyl group of L-threonine with a tert-butyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
L-Threonine, O-(1,1-dimethylethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used to substitute the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
L-Threonine, O-(1,1-dimethylethyl)-, methyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of L-Threonine, O-(1,1-dimethylethyl)-, methyl ester involves its interaction with specific molecular targets. The tert-butyl and methyl ester groups can influence its binding affinity and specificity towards enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Threonine, O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester
- L-Threonine, O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
Uniqueness
L-Threonine, O-(1,1-dimethylethyl)-, methyl ester is unique due to its specific structural modifications, which can enhance its stability and reactivity compared to other similar compounds. The presence of the tert-butyl group provides steric hindrance, which can protect the molecule from unwanted side reactions, while the methyl ester group can facilitate its incorporation into various chemical reactions.
Properties
CAS No. |
24205-25-2; 71989-43-0 |
---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.255 |
IUPAC Name |
methyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10)8(11)12-5/h6-7H,10H2,1-5H3/t6-,7+/m1/s1 |
InChI Key |
FJJWGZOCZQHVEO-RQJHMYQMSA-N |
SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.